Cas no 123-44-4 (2,2,4-trimethylpentan-1-ol)
2,2,4-trimethylpentan-1-ol structure
Product Name:2,2,4-trimethylpentan-1-ol
Numero CAS:123-44-4
MF:C8H18O
MW:130.227922916412
CID:182474
PubChem ID:31258
Update Time:2025-04-19
2,2,4-trimethylpentan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Pentanol,2,2,4-trimethyl-
- 2,2,4-Trimethyl-1-pentanol
- 2.2.4-TRIMETHYL-1-PENTANOL
- 2,2,4-trimethyl-1-pentano
- 2,2,4-trimethyl-pentan-1-ol
- 2,2,4-Trimethylpentane-1-ol
- 2,2,4-trimethylpentanol
- diisobutyl alcohol
- 2,2,4-TRIMETHYLPENTAN-1-OL
- NSC-35410
- AI3-26041
- NS00024013
- 1-Pentanol, 2,2,4-trimethyl-
- AKOS006229221
- InChI=1/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H
- 2,4-Trimethyl-1-pentanol
- BRN 1697386
- DIISOPROPYL METHYL CARBINOL
- IX60R7GK8R
- 1331-40-4
- 3-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYLBORONICACID
- SCHEMBL104641
- Pentanol, 2,2,4-trimethyl-
- 2,4-Trimethylpentanol
- UNII-IX60R7GK8R
- EN300-1247822
- WLN: Q1X1 & 1 & 1Y1 & 1
- 1-Pentanol,2,4-trimethyl-
- 123-44-4
- DTXSID6073158
- EINECS 204-628-8
- 4-01-00-01795 (Beilstein Handbook Reference)
- NSC 35410
- NSC35410
- F8884-2044
- 2,2,4-trimethylpentan-1-ol
-
- MDL: MFCD00021979
- Inchi: 1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3
- Chiave InChI: CWPPDTVYIJETDF-UHFFFAOYSA-N
- Sorrisi: OCC(C)(C)CC(C)C
Proprietà calcolate
- Massa esatta: 130.13600
- Massa monoisotopica: 130.135765193g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 9
- Conta legami ruotabili: 3
- Complessità: 74.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.4
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.8340
- Punto di fusione: -70°C
- Punto di ebollizione: 165°C
- Indice di rifrazione: 1.4280
- PSA: 20.23000
- LogP: 2.05100
2,2,4-trimethylpentan-1-ol Dati doganali
- CODICE SA:2905199090
- Dati doganali:
Codice doganale cinese:
2905199090Panoramica:
2905199090. Altri alcoli monoidrati saturi. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2905199090. Alcoli monoidrati saturi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%
2,2,4-trimethylpentan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | T796725-10mg |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 10mg |
$81.00 | 2023-05-17 | ||
| TRC | T796725-50mg |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 50mg |
$104.00 | 2023-05-17 | ||
| TRC | T796725-100mg |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 100mg |
$167.00 | 2023-05-17 | ||
| TRC | T796725-250mg |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 250mg |
$299.00 | 2023-05-17 | ||
| TRC | T796725-1g |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 1g |
$626.00 | 2023-05-17 | ||
| TRC | T796725-2.5g |
2,2,4-Trimethyl-1-pentanol |
123-44-4 | 2.5g |
$ 1200.00 | 2023-09-05 | ||
| Enamine | EN300-1247822-0.05g |
2,2,4-trimethylpentan-1-ol |
123-44-4 | 95.0% | 0.05g |
$587.0 | 2025-02-21 | |
| Enamine | EN300-1247822-0.1g |
2,2,4-trimethylpentan-1-ol |
123-44-4 | 95.0% | 0.1g |
$615.0 | 2025-02-21 | |
| Enamine | EN300-1247822-0.25g |
2,2,4-trimethylpentan-1-ol |
123-44-4 | 95.0% | 0.25g |
$642.0 | 2025-02-21 | |
| Enamine | EN300-1247822-0.5g |
2,2,4-trimethylpentan-1-ol |
123-44-4 | 95.0% | 0.5g |
$671.0 | 2025-02-21 |
2,2,4-trimethylpentan-1-ol Letteratura correlata
-
Yanbo Liu,Yafei Wei,Haideng Li,Feifei Li,Mengjiao Song,Zihong Li,Taotao Zhang,Suna Han,Chunmei Pan RSC Adv. 2022 12 35616
-
Aurica Precupas,Anca Ruxandra Leonties,Andreea Neacsu,Romica Sandu,Vlad Tudor Popa New J. Chem. 2019 43 3891
-
Tarlok S. Lobana,Jaspreet K. Aulakh,Heena Sood,Daljit S. Arora,Isabel Garcia-Santos,Manpreet Kaur,Courtney E. Duff,Jerry P. Jasinski New J. Chem. 2018 42 9886
-
4. Reactivity of the iridium nitrosyl complex [Ir(NO)(paa)(PPh3)2][PF6]2(paa = 2-pyridinecarbaldehyde azine) with nucleophiles: insertion of NO into a methinic C–H bond; crystal structure of [Ir{(2-C5H4N)CHN–NC(NOH)(2-C5H4N)}{Me-(EtO)CNH}(PPh3)2][PF6]2Mauro Ghedini,Marcello Longeri,Francesco Neve,Anna Maria Manotti Lanfredi,Antonio Tiripicchio J. Chem. Soc. Dalton Trans. 1989 1217
-
W. N. Haworth,C. K. Ingold,T. A. Henry Annu. Rep. Prog. Chem. 1926 23 74
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